2-Ethylphenylhydrazine hydrochloride
Overview
Description
2-Ethylphenylhydrazine hydrochloride: is a hydrazine derivative with the chemical formula C2H5C6H4NHNH2·HCl . It is commonly used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs .
Mechanism of Action
Target of Action
2-Ethylphenylhydrazine hydrochloride is a hydrazine derivative
Mode of Action
Hydrazine derivatives are generally known for their ability to form hydrazones through the reaction with carbonyl compounds . This reaction is often used in the synthesis of various pharmaceuticals .
Biochemical Pathways
It’s known that this compound can be used in the synthesis of 7-ethyltryptophol , an intermediate for the anti-inflammatory drug etodolac . Etodolac works by inhibiting the enzyme cyclooxygenase, which is involved in the production of prostaglandins, substances in the body that cause inflammation .
Pharmacokinetics
It’s soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
As a precursor in the synthesis of the anti-inflammatory drug etodolac , its ultimate effect could be the reduction of inflammation and pain.
Biochemical Analysis
Biochemical Properties
As a hydrazine derivative, it may participate in reactions forming oximes and hydrazones . These reactions involve the interaction of the hydrazine group with carbonyl compounds, such as aldehydes and ketones .
Molecular Mechanism
Hydrazine derivatives are known to react with carbonyl compounds to form oximes and hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Transport and Distribution
Its solubility in water suggests that it could be transported and distributed in aqueous environments within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenylhydrazine hydrochloride typically starts with 2-ethylaniline . The process involves the formation of a diazonium salt using hydrochloric acid and sodium nitrite at low temperatures. This diazonium salt is then reduced using sodium sulfite and concentrated sulfuric acid, yielding the desired product .
Industrial Production Methods: Industrial production of this compound involves a continuous process using tubular reactors and mixers. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Conditions typically involve the use of strong bases like sodium hydroxide.
Major Products:
Oxidation: Azobenzenes
Reduction: Hydrazones
Substitution: Various substituted hydrazines
Scientific Research Applications
2-Ethylphenylhydrazine hydrochloride is widely used in scientific research, particularly in the synthesis of pharmaceutical intermediates. It is a key starting material for the synthesis of 7-ethyltryptophol , an intermediate for the anti-inflammatory drug etodolac .
Comparison with Similar Compounds
- Phenylhydrazine
- 4-Methoxyphenylhydrazine hydrochloride
- 4-(Trifluoromethyl)phenylhydrazine
Comparison: 2-Ethylphenylhydrazine hydrochloride is unique due to its ethyl group, which imparts different chemical properties compared to other phenylhydrazine derivatives. This uniqueness makes it particularly valuable in the synthesis of specific pharmaceutical intermediates .
Properties
IUPAC Name |
(2-ethylphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-7-5-3-4-6-8(7)10-9;/h3-6,10H,2,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPTOKYVGZBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19398-06-2 | |
Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19398-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58711-02-7, 19398-06-2 | |
Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58711-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylphenylhydrazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ethylphenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Ethyl phenyl hydrazine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8574WNK2HA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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